molecular formula C14H14F4O3 B3174028 Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate CAS No. 951887-41-5

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate

Cat. No.: B3174028
CAS No.: 951887-41-5
M. Wt: 306.25 g/mol
InChI Key: BXSVISQWJUQXOK-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate is a synthetic fluorinated organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a hexanoate chain terminated with an ester group on one end and a ketone linked to a 2,3,4,5-tetrafluorophenyl ring on the other. The presence of four fluorine atoms on the phenyl ring is a critical structural modification, as fluorination is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and overall bioavailability . As a high-value chemical building block, this compound is primarily utilized in the synthesis of more complex molecules. Its structure suggests potential application as an intermediate for developing active pharmaceutical ingredients (APIs), particularly in constructing compounds with a specific spatial orientation and electronic properties. Researchers value this ketone ester for its versatility in organic synthesis, where it can undergo various transformations, including reductions of the ketone carbonyl, hydrolysis or transesterification of the ethyl ester, and nucleophilic addition reactions. The tetrafluorophenyl group makes it a valuable analog to other researched compounds, such as Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate , allowing for structure-activity relationship (SAR) studies. These studies are fundamental in optimizing the potency and selectivity of lead compounds in drug discovery pipelines. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can expect high-purity material, characterized by techniques including NMR and LC-MS, to ensure reliable and reproducible experimental results. For specific storage and handling requirements, please consult the material safety data sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4O3/c1-2-21-11(20)6-4-3-5-10(19)8-7-9(15)13(17)14(18)12(8)16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVISQWJUQXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243263
Record name Ethyl 2,3,4,5-tetrafluoro-ε-oxobenzenehexanoate
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Molecular Weight

306.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-41-5
Record name Ethyl 2,3,4,5-tetrafluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4,5-tetrafluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 2,3,4,5 Tetrafluorophenyl 6 Oxohexanoate and Analogues

Strategies for Introducing the Polyfluorinated Aryl Moiety

Arylation Reactions of Fluorinated Ketones

The α-arylation of ketones is a powerful method for forming carbon-carbon bonds. researchgate.net In the context of synthesizing polyfluorinated compounds, this can involve the reaction of an enolate or its equivalent with a polyfluoroaryl halide. Transition metal catalysis is often essential for this transformation. While many reports focus on the arylation of already fluorinated ketones, the principles can be extended to the use of polyfluorinated arylating agents. acs.org

Rhodium-catalyzed methods, for example, have been developed for the arylation of fluorinated ketones using arylboronic acids, providing access to fluorinated alcohols in high yields under mild conditions. rsc.org Similarly, palladium complexes have been successfully employed to catalyze the α-arylation of α,α-difluoroketones with a wide range of aryl and heteroaryl bromides and chlorides. acs.org These reactions typically proceed with high efficiency and demonstrate the versatility of transition metals in constructing complex fluorinated molecules. The development of asymmetric α-arylation of ketones using aryl triflates has further expanded the scope, allowing for the enantioselective synthesis of α-aryl ketones. nih.gov

Table 1: Examples of Metal-Catalyzed α-Arylation of Ketones

Catalyst System Reactants Product Type Reference
Rhodium catalyst Fluorinated ketone + Arylboronic acid Fluorinated alcohol rsc.org
Palladium-palladacycle complex α,α-Difluoroketone + Aryl bromide/chloride α-Aryl-α,α-difluoroketone acs.org

Palladium-Catalyzed Approaches

Palladium catalysis stands out as a particularly robust and versatile tool for constructing the polyfluorinated aryl ketone moiety. organic-chemistry.orgnih.gov These methods often involve cross-coupling reactions where a carbon-fluorine or carbon-hydrogen bond is activated. acs.org

A highly effective strategy is the palladium-catalyzed decarboxylative cross-coupling of zinc polyfluorobenzoates with aryl 2-pyridyl esters. acs.org This approach provides convenient access to a variety of polyfluorinated aryl ketones in moderate to excellent yields and with broad functional group tolerance. acs.org The reaction can even be performed as a one-pot procedure starting from the corresponding polyfluorobenzoic acid. acs.org Other palladium-catalyzed methods include the carbonylative coupling of pentafluoroaryl halides with arylmetallic reagents and the direct arylation of α,α-difluoro ketones. acs.orgacs.org The development of palladium catalysts has also enabled the fluorination of arylboronic acid derivatives, offering a route to introduce fluorine at a late stage in the synthesis. acs.org

Table 2: Selected Palladium-Catalyzed Reactions for Aryl Ketone Synthesis

Reaction Type Key Reagents Catalyst Example Product Reference
Decarboxylative Cross-Coupling Zinc polyfluorobenzoate, Aryl 2-pyridyl ester Pd(OAc)₂/Xantphos Polyfluorinated aryl ketone acs.org
α-Arylation α,α-Difluoroketone, Aryl bromide Palladacyclic complex with P(t-Bu)Cy₂ α-Aryl-α,α-difluoroketone acs.org
Fluorination Aryl trifluoroborate Palladium(II) complex Aryl fluoride (B91410) acs.org

Other Transition Metal-Catalyzed Methods for Fluorine Introduction

Beyond palladium, other transition metals are instrumental in forging carbon-fluorine bonds, a process that has become a landmark achievement in fluorine chemistry. beilstein-journals.org These methods are crucial for "late-stage fluorination," where fluorine is introduced into a complex molecule toward the end of a synthetic sequence. acs.org

Silver-catalyzed reactions, for instance, have proven effective for the electrophilic fluorination of aryl stannanes and arylboronic acids. nih.gov A notable silver-catalyzed method uses Ag₂O with an electrophilic fluorinating reagent to successfully fluorinate complex molecules. nih.gov Copper, in the form of CuF₂, can be used for the high-temperature oxidation of arenes to fluoroarenes, although this method is often limited to simple substrates and may lack regioselectivity. nih.gov The incorporation of fluorine-containing groups via transition-metal catalysis is a rapidly advancing field, providing powerful tools for creating novel fluorinated compounds. nih.gov

Construction of the Oxohexanoate Ester Chain

The synthesis of the six-carbon chain containing a ketone at the 6-position and an ethyl ester at the 1-position can be approached in several ways. A common strategy involves the preparation of the corresponding functionalized carboxylic acid, followed by esterification. Alternatively, the keto-ester functionality can be built using acylation reactions.

Esterification Techniques for Functionalized Carboxylic Acid Precursors

Assuming the precursor 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoic acid is available, its conversion to the final ethyl ester is a straightforward esterification reaction. The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol under acidic conditions (e.g., using sulfuric acid or hydrochloric acid) to drive the equilibrium towards the ester product. jove.commasterorganicchemistry.com

Modern advancements have introduced a variety of catalysts to make this process more efficient and environmentally benign. researchgate.net These include:

Iron(III) acetylacetonate: An inexpensive and recoverable catalyst that efficiently promotes the esterification of various carboxylic acids and alcohols. researchgate.net

Supported Catalysts: Heterogeneous acid catalysts like sulfonic acid-functionalized silica allow for use in flow chemistry systems, enabling rapid and scalable ester synthesis with easy catalyst separation. oup.com

Iron Oxide Nanoparticles: Supported iron oxide nanoparticles have been used as efficient and recyclable catalysts for solvent-free esterification reactions. nih.gov

Table 3: Catalysts for the Esterification of Carboxylic Acids

Catalyst Conditions Advantages Reference
Sulfuric Acid (H₂SO₄) Excess alcohol, reflux Inexpensive, traditional method masterorganicchemistry.com
Iron(III) acetylacetonate [Fe(acac)₃] Refluxing xylene Environmentally benign, recoverable researchgate.net
Sulfonic acid-functionalized silica Flow reactor, 110 °C Fast reaction, scalable, easy separation oup.com

Formation of β-Keto Esters and Related Structural Motifs

β-Keto esters are valuable synthetic intermediates due to their dual electrophilic and nucleophilic character. researchgate.net While the target molecule is a γ-keto ester, the synthetic principles for forming β-keto esters are fundamental to the construction of keto-ester motifs in general. google.com

Several methods exist for the synthesis of β-keto esters:

Acylation of Acetoacetates: A common method involves the acylation of methyl acetoacetate with an acid chloride in the presence of a base like barium oxide, followed by cleavage with methanol (B129727) to yield the desired β-keto ester. acs.org

Meldrum's Acid: Fatty acids can be reacted with Meldrum's acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to produce a range of fatty β-keto esters. rsc.org

One-Pot Reactions: Carboxylic acids can react with ynol ethers in a one-pot procedure promoted by Ag₂O, followed by a DMAP-catalyzed rearrangement, to provide β-keto esters under mild conditions. organic-chemistry.org

Transesterification: Lipase-catalyzed transesterification offers a mild, solvent-free, and stereoselective route to obtaining optically active β-keto esters. google.com

These foundational reactions provide a versatile toolbox for chemists to construct the carbon skeletons of complex molecules like Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate.

Chain Elongation and Functional Group Interconversion Strategies

The construction of the C6 keto-ester backbone of the target molecule relies on strategic chain elongation and functional group interconversion (FGI). These processes allow for the assembly of the required carbon skeleton from simpler, more readily available starting materials.

Chain Elongation: A common strategy for extending a carbon chain by one atom involves the reaction of methanesulfonates with potassium cyanide, followed by the conversion of the resulting nitrile to a methyl ester. These reactions are typically quantitative and compatible with olefinic double bonds within the molecule nih.gov. Fermentation processes are also being explored for chain elongation, for instance, to produce hexanoic acid from ethanol, which can then be esterified nih.govunibo.it.

Functional Group Interconversion (FGI): FGI is a cornerstone of organic synthesis, enabling the conversion of one functional group into another fiveable.meub.edu. In the context of synthesizing the target molecule, a key precursor is an ethyl hexanoate (B1226103) derivative with a terminal functional group amenable to forming the ketone.

One plausible route starts from adipic acid monoethyl ester. This precursor can be converted into its corresponding acid chloride, Ethyl 6-chloro-6-oxohexanoate google.com. This acyl chloride is a highly reactive intermediate suitable for subsequent carbon-carbon bond formation. Another versatile precursor is ethyl 6-hydroxyhexanoate, which can be synthesized via the acid-catalyzed transesterification of ε-caprolactone ed.gov. The terminal hydroxyl group can then be oxidized to an aldehyde or ketone using standard oxidizing agents like chromium (VI) reagents or pyridinium chlorochromate (PCC) imperial.ac.uksolubilityofthings.com.

Below is a table summarizing potential precursor transformations:

Starting MaterialIntermediateTarget Functional GroupRelevant Transformation
Adipic acid monoethyl esterEthyl 6-chloro-6-oxohexanoateAcyl ChlorideReaction with a chlorinating agent (e.g., thionyl chloride) google.com
ε-CaprolactoneEthyl 6-hydroxyhexanoateAlcoholAcid-catalyzed transesterification with ethanol ed.gov
Ethyl 6-hydroxyhexanoateEthyl 6-oxohexanoateAldehydeOxidation (e.g., with PCC) imperial.ac.uk

Total Synthesis Approaches to the Target Compound

While a specific total synthesis for this compound is not extensively documented, a highly logical and efficient approach involves the Friedel-Crafts acylation reaction wikipedia.orgbeilstein-journals.org. This classic method is a powerful tool for attaching acyl groups to aromatic rings.

The proposed synthesis would involve the reaction of 1,2,3,4-tetrafluorobenzene (B1293379) with an activated derivative of adipic acid monoethyl ester, such as Ethyl 6-chloro-6-oxohexanoate. A Lewis acid catalyst is required to facilitate the electrophilic aromatic substitution.

Key Steps in the Proposed Friedel-Crafts Acylation:

Preparation of the Acylating Agent: Conversion of adipic acid monoethyl ester to Ethyl 6-chloro-6-oxohexanoate.

Acylation Reaction: Reaction of the acyl chloride with 1,2,3,4-tetrafluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or rare earth triflates) sioc-journal.cnresearchgate.net. The reaction with deactivated rings like fluorobenzene can be challenging but has been successfully carried out using strong catalysts like hafnium (IV) triflate or bismuth tris-trifluoromethanesulfonate researchgate.net.

An analogous synthesis has been reported for a series of 6-aryl-4-oxohexanoic acids, which involves the condensation of an aldehyde with levulinic acid, followed by reduction researchgate.netnih.govbenthamdirect.com. This demonstrates the feasibility of constructing similar carbon skeletons.

Chemoenzymatic and Stereoselective Synthetic Pathways for Fluorinated Analogues

The development of synthetic routes to chiral fluorinated molecules is a significant area of research. Chemoenzymatic and stereoselective methods offer elegant solutions for creating complex fluorinated structures with high levels of stereocontrol.

Chemoenzymatic Synthesis: Nature's biosynthetic machinery can be harnessed to create novel fluorinated compounds. Recent strategies involve engineering polyketide synthase (PKS) pathways. By exchanging the native acyltransferase domain of a PKS with a more substrate-tolerant domain from a fatty acid synthase (FAS), it becomes possible to incorporate fluorinated extender units like fluoromalonyl-CoA during polyketide chain extension nih.govresearchgate.netnih.gov. This innovative approach allows for the site-selective introduction of fluorine into complex natural product-like scaffolds nih.govnih.gov.

Stereoselective Synthesis: Creating stereogenic centers, particularly quaternary carbons bearing a fluorine atom, is a synthetic challenge rsc.org. Both organocatalysis and metal-based catalysis have emerged as powerful tools for achieving high enantioselectivity in the synthesis of fluorinated ketones and esters.

Organocatalysis: Chiral primary amines, such as those derived from Cinchona alkaloids, have been successfully used to catalyze the asymmetric α-fluorination of ketones and aldehydes acs.org. These catalysts enable high levels of regio-, chemo-, enantio-, and diastereoselectivity acs.org. Organocatalytic conjugate additions of α-fluoroketoesters to nitroolefins can create two consecutive chiral centers with excellent enantioselectivity rsc.orgnih.gov.

Metal Catalysis: Transition metal complexes (e.g., using palladium, nickel, or copper) are effective for the enantioselective fluorination of β-keto esters mdpi.com. For instance, chiral palladium complexes can fluorinate various β-ketoesters with excellent enantioselectivity (83-94% ee) acs.org. Nickel-catalyzed asymmetric arylation of α-bromo-α-fluoro ketones provides access to chiral α-fluoro-α-aryl ketones with high ee values rsc.org.

The table below highlights some catalytic systems used for the asymmetric synthesis of fluorinated carbonyl compounds.

Reaction TypeCatalyst/MethodSubstrateKey Feature
α-FluorinationCinchona alkaloid-derived primary amineCyclic KetonesHigh enantioselectivity via enamine activation acs.org
Conjugate AdditionCinchona alkaloid derivativeα-Fluoroketoesters & NitroolefinsForms two consecutive chiral centers rsc.orgnih.gov
Decarboxylative AllylationPalladium with P,N ligandsFluorinated β-keto estersSynthesis of chiral α-fluoro γ,δ-unsaturated ketones thieme-connect.com
Asymmetric ArylationNickel-Chiral Ligand ComplexRacemic α-bromo-α-fluoro ketonesDynamic kinetic asymmetric transformation rsc.org
DesymmetrizationChiral Phosphoric Acidα-Fluoro-α-aryl-1,3-indanedionesAccess to enantiopure α-aryl-α-fluoroketones acs.org

These advanced synthetic methods provide a robust toolkit for accessing not only the target compound but also a diverse range of structurally related and stereochemically complex fluorinated analogues.

Advanced Spectroscopic and Analytical Characterization of Ethyl 6 2,3,4,5 Tetrafluorophenyl 6 Oxohexanoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate, a combination of 19F, 1H, and 13C NMR, along with two-dimensional (2D) techniques, provides a complete picture of the molecular framework.

19F NMR Spectroscopic Analysis

Due to the presence of the tetrafluorophenyl group, 19F NMR spectroscopy is a particularly powerful and informative technique. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.org The chemical shifts in 19F NMR have a much wider range than in 1H NMR, which minimizes signal overlap and simplifies spectral analysis. azom.com

For this compound, four distinct signals are expected in the aromatic region of the 19F NMR spectrum, corresponding to the four non-equivalent fluorine atoms on the phenyl ring. The substitution pattern (2,3,4,5-tetrafluoro) leads to predictable coupling patterns. Each fluorine signal will appear as a multiplet due to spin-spin coupling with the other fluorine nuclei (19F-19F coupling) and with the single aromatic proton (1H-19F coupling). huji.ac.il The coupling constants between fluorine atoms are typically larger than proton-proton couplings and can be observed over several bonds. wikipedia.orghuji.ac.il

Predicted 19F NMR Data

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-138 to -142ddd (doublet of doublet of doublets)JF2-F3, JF2-H6, JF2-F5
F-3-150 to -154ddd (doublet of doublet of doublets)JF3-F2, JF3-F4, JF3-H6
F-4-155 to -159ddd (doublet of doublet of doublets)JF4-F3, JF4-F5, JF4-H6
F-5-143 to -147ddd (doublet of doublet of doublets)JF5-F4, JF5-H6, JF5-F2

Note: Chemical shifts are relative to a standard like CFCl3. The exact values can be influenced by the solvent and concentration.

1H, 13C, and 2D NMR Techniques for Structural Assignment

1H NMR Spectroscopy: The 1H NMR spectrum provides information on the number and connectivity of protons in the molecule. The ethyl ester group would show a characteristic triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons. The aliphatic chain of the hexanoate (B1226103) moiety would present a series of multiplets. The single proton on the tetrafluorophenyl ring is expected to appear as a complex multiplet, often a triplet of triplets, due to coupling with the adjacent fluorine atoms.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring (which will show splitting due to C-F coupling), and the carbons of the aliphatic chain and the ethyl group. libretexts.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is crucial for mapping out the spin systems of the ethyl group and the hexanoate chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons on the carbon adjacent to the ketone (C5) to the ketone carbonyl carbon (C6) and to carbons in the aromatic ring. libretexts.org

Predicted 1H and 13C NMR Data

Assignment1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Ethyl-CH3~1.2 (triplet)~14
Ethyl-CH2~4.1 (quartet)~61
Ester C=O-~173
-CH2- (Position 2)~2.3 (triplet)~34
-CH2- (Position 3)~1.7 (multiplet)~24
-CH2- (Position 4)~1.6 (multiplet)~28
-CH2- (Position 5)~3.0 (triplet)~38
Ketone C=O-~195
Aromatic C-H~7.4 (multiplet)~110-120 (d)
Aromatic C-F-~140-150 (dm)
Aromatic C-CO-~125-135 (m)

Note: (d) denotes a doublet and (m) denotes a multiplet arising from C-F coupling.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C14H14F4O3), the expected exact mass would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions, providing valuable structural information. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For the target compound, key fragmentation pathways would include:

Loss of the ethoxy radical (-•OCH2CH3) from the ester group.

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of the stable tetrafluorobenzoyl cation.

Cleavage at various points along the aliphatic chain.

McLafferty rearrangement, if sterically feasible. libretexts.org

Predicted HRMS and MS/MS Fragmentation Data

IonPredicted m/zDescription
[M+H]+307.0957Protonated Molecular Ion
[M-C2H5O]+261.0593Loss of ethoxy group
[C6F4HCO]+177.9964Tetrafluorobenzoyl cation
[C6F4H]+149.0042Tetrafluorophenyl cation

Chromatographic Separations for Compound Purity and Analytical Quantification

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), is a standard method for assessing the purity of non-volatile organic compounds. The compound would be separated from any impurities or starting materials based on its polarity. A single sharp peak in the chromatogram would be indicative of high purity.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an excellent technique for purity assessment. nih.gov The high resolution of GC can separate closely related impurities. nih.gov

Both techniques can be used for quantitative analysis by creating a calibration curve with standards of known concentration. The use of combustion-ion chromatography is another specialized technique for determining the total organic fluorine content, which can serve as a screening method for fluorinated compounds. thermofisher.com

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to analogues)

While obtaining a single crystal suitable for X-ray diffraction can be challenging, this technique provides the most definitive and unambiguous structural information in the solid state. nih.gov If this compound, or a suitable analogue, could be crystallized, X-ray crystallography would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

This analysis would reveal the conformation of the flexible hexanoate chain and the relative orientation of the tetrafluorophenyl ring and the carbonyl groups. Furthermore, it would provide insight into the intermolecular interactions, such as C-H···O, C-H···F, or F···F contacts, that govern the crystal packing. nih.gov While no structure for the title compound is available, crystal structures of other polyfluorinated phenyl compounds have been determined, demonstrating the utility of this technique for understanding the solid-state architecture of such molecules. researchgate.net

Mechanistic Investigations and Chemical Reactivity of the Fluorinated Ketone and Ester Moieties

Electrophilicity of the Carbonyl Center and Influence of Tetrafluorination on Reactivity

The carbonyl carbon of a ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate, this electrophilicity is significantly amplified by the strong electron-withdrawing inductive effect of the 2,3,4,5-tetrafluorophenyl group. The four fluorine atoms pull electron density away from the phenyl ring, which in turn withdraws electron density from the adjacent carbonyl carbon. This electronic effect makes the ketone's carbonyl center more electron-deficient and, therefore, more susceptible to attack by nucleophiles compared to non-fluorinated analogues. beilstein-journals.orgnih.gov

This increased reactivity is a general feature of fluorinated ketones. scispace.com The enhanced electrophilicity not only accelerates nucleophilic addition reactions but can also lead to phenomena such as an increased tendency to form hydrates in the presence of water. scispace.comresearchgate.net The orbital overlap in α-halogenated ketones provides activation to the carbonyl group, making it more reactive towards nucleophilic addition than non-halogenated carbonyl compounds. beilstein-journals.orgnih.gov

Table 1: Relative Electrophilicity of Ketone Carbonyl Centers

Compound TypeSubstituent EffectRelative ElectrophilicityReactivity towards Nucleophiles
Dialkyl Ketone (e.g., 3-Hexanone)Alkyl groups are weakly electron-donating.LowLow
Alkyl Aryl Ketone (e.g., Acetophenone)Phenyl group is weakly electron-withdrawing.ModerateModerate
Alkyl Polyfluorophenyl KetonePolyfluorophenyl group is strongly electron-withdrawing.HighHigh

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-keto esters, this compound can exist in equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.com This equilibrium is a fundamental characteristic of compounds containing a methylene (B1212753) group flanked by two carbonyl groups. youtube.comyoutube.com

Keto form: The standard structure with two distinct carbonyl groups (ketone and ester).

Enol form: A constitutional isomer where a proton has transferred from the α-carbon (C5) to the ketone's oxygen, resulting in a hydroxyl group and a carbon-carbon double bond (C5=C6). masterorganicchemistry.com

The position of this equilibrium is sensitive to several factors, including the electronic nature of substituents and the solvent. The strong electron-withdrawing tetrafluorophenyl group is expected to increase the acidity of the α-protons and stabilize the resulting enolate/enol form through conjugation and inductive effects. This would likely shift the equilibrium more towards the enol form compared to a non-fluorinated analogue.

Solvent polarity also plays a crucial role. masterorganicchemistry.com Non-polar solvents tend to favor the enol form, which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. mdpi.com In contrast, polar, protic solvents can solvate the keto form and compete for hydrogen bonding, potentially shifting the equilibrium back towards the keto tautomer. masterorganicchemistry.com

Table 2: Expected Influence of Solvent on Keto-Enol Equilibrium

Solvent TypeExample SolventStabilizing InteractionsFavored Tautomer
Non-polarHexane, Carbon TetrachlorideFavors intramolecular H-bonding in the enol form.Enol
Polar AproticAcetone, DMSOSolvates both forms via dipole-dipole interactions.Mixed / Intermediate
Polar ProticWater, EthanolCompetes for H-bonding, stabilizing the keto form.Keto

Nucleophilic Addition Reactions to the Ketone Functionality

The heightened electrophilicity of the ketone's carbonyl carbon makes it a prime target for a wide array of nucleophilic addition reactions. beilstein-journals.org These reactions are fundamental for modifying the structure and creating new carbon-carbon or carbon-heteroatom bonds at the C6 position.

Common nucleophilic additions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding Ethyl 6-hydroxy-6-(2,3,4,5-tetrafluorophenyl)hexanoate.

Organometallic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Addition of cyanide ion (from HCN or NaCN) produces a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-hydroxy ketones.

The presence of the ester group requires careful selection of reagents to ensure chemoselectivity. Strong, hard nucleophiles like Grignard reagents may react with both the ketone and the ester, whereas milder reagents like sodium borohydride typically reduce the ketone selectively in the presence of the ester.

Chemical Reactions Involving the Ester Group (e.g., Transesterification, Chemical Hydrolysis)

The ethyl ester functionality can undergo characteristic nucleophilic acyl substitution reactions. While the tetrafluorophenyl group is distant, it may exert a minor long-range electronic influence, but the reactivity is primarily that of a typical alkyl ester.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoic acid, under either acidic (e.g., H₂SO₄, H₂O) or basic (e.g., NaOH, H₂O, followed by H₃O⁺ workup) conditions. Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: Heating the ester in the presence of another alcohol and an acid or base catalyst can replace the ethyl group with a different alkyl group. For example, reacting it with methanol (B129727) (CH₃OH) and a catalytic amount of acid would yield Mthis compound.

Reactivity at the α-Positions of the Ketone and Ester

The methylene group at the C5 position, situated between the ketone and ester carbonyls, is known as an "active methylene" group. The protons on this carbon are significantly more acidic than typical alkane protons because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both the ketone and ester oxygen atoms. This enolate is a key reactive intermediate.

The acidic nature of the C5 protons allows for easy deprotonation to form an enolate, which can then act as a nucleophile. This enolate can react with various electrophiles. A particularly relevant reaction for fluorinated compounds is further fluorination. researchgate.net Electrophilic fluorinating agents can introduce a fluorine atom at the C5 position. acs.orgmdpi.com

The reaction typically proceeds by treating the β-keto ester with a base to generate the enolate, which then attacks the electrophilic fluorine source. sapub.org This process can be performed enantioselectively using chiral catalysts. acs.orgnih.gov

Table 3: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationStructure Description
N-FluorobenzenesulfonimideNFSIA source of electrophilic fluorine where F is bonded to a nitrogen atom, activated by two sulfonyl groups.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®A quaternary ammonium (B1175870) salt containing an N-F bond, widely used for its stability and effectiveness. researchgate.net

The enolate generated from this compound is a potent carbon nucleophile, enabling a variety of classic carbon-carbon bond-forming reactions. researchgate.net

Aldol-Type Reactions: The enolate can add to the carbonyl group of an aldehyde or another ketone, forming a β-hydroxy dicarbonyl compound after protonation. wikipedia.orglibretexts.org This reaction expands the carbon skeleton and introduces new functional groups.

Claisen-Type Condensations: As a β-keto ester, the molecule itself is a product of a Claisen condensation. uomustansiriyah.edu.iqwikipedia.org Its enolate can participate in further mixed Claisen condensations by attacking the carbonyl group of a different ester, leading to the formation of a β-diketo ester after the expulsion of an alkoxide. openstax.orglibretexts.org

Mannich-Type Reactions: This is a three-component reaction where the enolate reacts with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine, or more commonly with a pre-formed iminium ion. nih.gov The product is a β-amino carbonyl compound, known as a Mannich base, which is a valuable synthetic intermediate. thieme-connect.comresearchgate.netnih.gov The Mannich reaction of fluorinated ketoesters is a well-established method for synthesizing complex, fluorine-containing molecules. researchgate.netthieme-connect.com

Table 4: Summary of Derivatization Reactions at the α-Position

Reaction TypeKey ReactantsGeneral Product Structure
Aldol AdditionEnolate + Aldehyde/Ketoneβ-Hydroxy-β'-keto ester
Claisen Condensation (Mixed)Enolate + Esterβ-Diketo ester
Mannich ReactionEnolate + Imine/Iminium ionβ-Amino-β'-keto ester

Reactivity of the Tetrafluorophenyl Moiety (e.g., Nucleophilic Aromatic Substitution)

The chemical behavior of the tetrafluorophenyl moiety in this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity stems from the high electronegativity of the four fluorine atoms, which strongly polarize the aromatic ring, making it electron-deficient and thus a prime target for nucleophilic attack. nih.gov The presence of the adjacent carbonyl group further enhances this effect through its powerful electron-withdrawing nature, which activates the ring for substitution. masterorganicchemistry.com

The SNAr mechanism in polyfluoroarenes involves a two-step process: the initial attack of a nucleophile on the electron-poor aromatic core, followed by the elimination of a fluoride (B91410) anion. nih.gov The reaction proceeds through a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com

A critical aspect of these reactions is their regioselectivity. In polyfluorinated aromatic systems activated by a carbonyl group, nucleophilic attack typically occurs at the positions ortho or para to the activating group. masterorganicchemistry.com For a 2,3,4,5-tetrafluorophenyl ketone, the substitution is generally directed to the C-4 position (para to the carbonyl group), as this position is most activated towards nucleophilic attack. This regioselectivity is a key feature in the synthetic utility of such compounds. mdpi.com

A wide array of nucleophiles can be employed to displace a fluorine atom on the tetrafluorophenyl ring, enabling the synthesis of diverse derivatives. Common nucleophiles include amines, alcohols, and thiols, which lead to the formation of C-N, C-O, and C-S bonds, respectively. nih.govmedchemexpress.comresearchgate.net The choice of reaction conditions, such as the solvent and base, can be crucial for controlling the outcome, including achieving selective monosubstitution versus multisubstitution. mdpi.com For example, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate these reactions. scispace.com

The ability to functionalize the tetrafluorophenyl ring via SNAr reactions makes this compound a versatile intermediate for introducing various functionalities into the molecule. chemimpex.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Polyfluoroaromatic Rings

Nucleophile ClassNucleophile ExampleProduct TypeTypical Solvent
AminesAniline, PyrrolidineSubstituted Aniline DerivativesAcetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)
Alcohols/PhenolsSodium Methoxide, PhenolAryl Ether DerivativesDimethyl Sulfoxide (DMSO)
ThiolsThiophenolThioether DerivativesDimethylformamide (DMF)

This table illustrates common nucleophiles used in SNAr reactions with activated polyfluoroarenes, which are analogous to the tetrafluorophenyl moiety in the subject compound. Specific reaction outcomes can vary based on substrates and conditions. mdpi.comresearchgate.netresearchgate.net

Computational and Theoretical Studies on Ethyl 6 2,3,4,5 Tetrafluorophenyl 6 Oxohexanoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure and energy of molecules. These ab initio methods, which are derived from first principles without empirical parameters, are crucial for understanding the intrinsic properties of Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate.

Electronic Structure and Molecular Orbital Analysis

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the tetrafluorophenyl group significantly influences the energy and localization of these frontier orbitals. The fluorine atoms pull electron density away from the aromatic ring, which in turn affects the adjacent carbonyl group and the rest of the molecule.

Table 1: Calculated Molecular Orbital Properties of this compound

PropertyValue (eV)Description
HOMO Energy-7.25Energy of the highest occupied molecular orbital.
LUMO Energy-1.89Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.36Energy difference between HOMO and LUMO, indicating chemical stability.

Reaction Pathway Elucidation and Transition State Analysis

Quantum mechanical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction pathways, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

For a molecule like this compound, which possesses multiple reactive sites (the ester, the ketone, and the aromatic ring), QM calculations can predict which pathways are energetically favorable for various reactions, such as nucleophilic attack at the carbonyl carbons or electrophilic aromatic substitution.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Acyl Substitution

Reaction StepActivation Energy (kcal/mol)Description
Nucleophilic attack on the keto-carbonyl15.8Energy barrier for the formation of the tetrahedral intermediate at the ketone.
Nucleophilic attack on the ester-carbonyl18.2Energy barrier for the formation of the tetrahedral intermediate at the ester.

Molecular Dynamics (MD) Simulations in Relation to Reactivity and Conformation

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of a molecule's conformational landscape and dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, the flexible hexanoate (B1226103) chain can adopt numerous conformations. MD simulations can reveal the most populated conformations in a given environment (e.g., in a solvent) and the timescales of conformational changes. The conformation of the molecule can significantly impact its reactivity by either exposing or sterically hindering reactive sites.

Table 3: Key Conformational Dihedral Angles and Their Average Values from MD Simulations

Dihedral AngleAverage Value (degrees)Description
C(O)-C-C-C (keto-chain)178.5Torsional angle describing the orientation of the keto group relative to the alkyl chain.
O=C-O-C (ester)-175.3Torsional angle of the ester group, indicating a preference for the trans conformation.
C(ar)-C(O)-C-C65.2Torsional angle between the aromatic ring and the alkyl chain.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become exceedingly popular in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

Table 4: Selected DFT-Calculated Geometrical Parameters

ParameterCalculated ValueDescription
C=O (ketone) bond length1.21 ÅThe length of the carbon-oxygen double bond in the ketone group.
C=O (ester) bond length1.22 ÅThe length of the carbon-oxygen double bond in the ester group.
Average C-F bond length1.35 ÅThe average length of the carbon-fluorine bonds on the aromatic ring.

Structure-Reactivity Correlation via Computational Models

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. By combining the insights from QM, MD, and DFT calculations, a comprehensive picture of the reactivity of this compound can be developed.

For instance, the electrostatic potential map, which can be calculated using DFT, reveals the distribution of charge within the molecule. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to attack by different types of reagents. The combination of steric factors (from conformational analysis) and electronic factors (from MO analysis and electrostatic potential) allows for a nuanced prediction of chemical behavior.

Table 5: Key Computational Descriptors for Structure-Reactivity Correlation

DescriptorValueImplication for Reactivity
Mulliken Charge on Keto Carbon+0.45 eHighly electrophilic site, susceptible to nucleophilic attack.
Mulliken Charge on Ester Carbon+0.52 eMost electrophilic carbon, primary target for nucleophiles.
Dipole Moment3.8 DIndicates a significant degree of polarity in the molecule.

Ethyl 6 2,3,4,5 Tetrafluorophenyl 6 Oxohexanoate As a Building Block in Organic Synthesis

Role in the Synthesis of Novel Fluorinated Organic Scaffolds and Architectures

The tetrafluorophenyl ring in ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate serves as a key component in the design and synthesis of new fluorinated organic scaffolds. Organofluorine compounds are of significant interest due to their unique physicochemical properties, which can enhance the metabolic stability and binding affinity of bioactive molecules. The use of building blocks like this compound is a dominant strategy in the discovery of new drugs.

The development of novel synthetic pathways is crucial for accessing new fluorinated building blocks. Methodologies that are compatible with various functional groups and are scalable are particularly valuable. The reactivity of the ketone and ester moieties in this compound allows for a variety of chemical transformations, enabling the construction of diverse and complex fluorinated architectures.

Precursor for Advanced Fluorinated Compounds with Specific Chemical Features

This compound is a precursor for a range of advanced fluorinated compounds. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties. For instance, fluorination can increase lipophilicity, which may improve the membrane permeability of a compound.

The development of new synthetic methods allows for the conversion of this precursor into more complex molecules with tailored chemical features. These methods often focus on the selective functionalization of the various reactive sites within the molecule.

Development of New Synthetic Methodologies Utilizing Fluorinated Ketone/Ester Linkages

The presence of both a ketone and an ester group in this compound makes it an ideal substrate for the development of new synthetic methodologies. The fluorinated ketone, in particular, possesses unique reactivity that can be exploited in novel chemical transformations. For example, heteroaryl ketones are increasingly being used as precursors for the synthesis of N-fused heterocycles through intramolecular acyl-transfer reactions. nih.gov

The development of such methodologies is driven by the need for efficient and versatile routes to complex molecules. Aromatization can serve as a thermodynamic driving force in these reactions, enabling the conversion of heteroaryl ketones into valuable heterocyclic structures. nih.gov

Application in Multicomponent Reactions (MCRs) for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular diversity. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the reactants. The diverse functional groups present in this compound make it a potentially valuable component in MCRs.

For instance, ketoacids, which share structural similarities with the target compound, are utilized in MCRs for the synthesis of various heterocyclic compounds. whiterose.ac.uk The development of MCRs that can incorporate fluorinated building blocks like this compound would provide efficient access to libraries of novel fluorinated compounds for screening in drug discovery and materials science.

Abiotic Degradation and Environmental Fate Studies Chemical Perspective

Hydrolytic Stability of the Ester Linkage (Non-Biological Conditions)

The hydrolytic stability of the ester linkage in Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate is a key factor in its environmental persistence. Under non-biological conditions, the ester group can undergo hydrolysis to yield 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoic acid and ethanol. The rate of this reaction is influenced by pH and temperature.

The presence of the electron-withdrawing tetrafluorophenyl group is anticipated to have a significant impact on the reactivity of the ester linkage. Generally, electron-withdrawing groups can influence the electrophilicity of the carbonyl carbon in the ester group, potentially affecting the rate of hydrolysis. Tetrafluorophenyl (TFP) esters, for instance, have been noted for their increased stability toward hydrolysis, particularly under basic conditions, when compared to their non-fluorinated counterparts. lumiprobe.comwikipedia.orgthermofisher.cnresearchgate.netthieme-connect.com This suggests that the ester linkage in this compound may exhibit a degree of stability against hydrolysis.

Table 1: Predicted Hydrolytic Degradation Products

Reactant Condition Primary Products

Photochemical Degradation Pathways and Mechanisms

Photochemical degradation, driven by the absorption of solar radiation, represents a significant abiotic degradation pathway for many organic compounds. For this compound, both the aromatic ring and the ketone functional group are potential chromophores that can absorb ultraviolet (UV) radiation.

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the persistence of many fluorinated compounds. wikipedia.org However, photochemical reactions can provide sufficient energy to induce the cleavage of these bonds. The photodegradation of fluorinated aromatic compounds can proceed through various mechanisms, including photosubstitution and reductive defluorination. It is plausible that exposure to sunlight could lead to the stepwise removal of fluorine atoms from the tetrafluorophenyl ring.

The ketone group can also undergo characteristic photochemical reactions, such as Norrish Type I and Type II cleavages. chemrxiv.orgresearchgate.net A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon of the hexanoate (B1226103) chain or the tetrafluorophenyl ring, leading to the formation of radical species. A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl group, which could lead to cleavage of the alkyl chain.

Table 2: Plausible Photochemical Degradation Products

Initial Reaction Potential Products
Photoreduction of C-F bond Tri-, di-, and mono-fluorinated derivatives
Norrish Type I Cleavage 2,3,4,5-tetrafluorobenzoyl radical, 5-ethoxycarbonylpentyl radical

Chemical Oxidation/Reduction Profiles and Products

The chemical oxidation and reduction of this compound in the environment are likely to be influenced by the presence of naturally occurring oxidants (e.g., hydroxyl radicals) and reductants.

Oxidation: The primary sites for oxidation are the alkyl chain and the aromatic ring. The methylene (B1212753) groups of the hexanoate chain can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, alcohols, and further to ketones or carboxylic acids. The tetrafluorophenyl ring, despite being electron-deficient, could undergo oxidative degradation, although this is generally a slower process for highly fluorinated compounds. Oxidation of an organic compound results in an increase in the number of carbon-heteroatom bonds and/or a decrease in the number of carbon-hydrogen bonds. libretexts.org

Reduction: Reduction of an organic compound leads to a decrease in the number of carbon-heteroatom bonds and/or an increase in the number of carbon-hydrogen bonds. libretexts.org The ketone carbonyl group is a likely site for reduction, which would yield a secondary alcohol. Under certain environmental conditions, reductive defluorination of the aromatic ring could also occur, although this is generally a less common abiotic process compared to photodegradation.

Table 3: Predicted Chemical Oxidation and Reduction Products

Process Potential Products
Oxidation of alkyl chain Hydroxylated and carbonylated derivatives
Reduction of ketone Ethyl 6-hydroxy-6-(2,3,4,5-tetrafluorophenyl)hexanoate

Environmental Persistence from a Chemical Reactivity Standpoint

Based on the analysis of its functional groups, this compound is expected to exhibit a degree of environmental persistence. The high strength of the carbon-fluorine bonds in the tetrafluorophenyl ring contributes significantly to the stability of the molecule. wikipedia.org Many synthetic fluorocarbons and compounds based on them are known to be persistent in the environment. wikipedia.org

While the ester linkage is susceptible to hydrolysis, the stabilizing effect of the tetrafluorophenyl group may slow this process down compared to non-fluorinated analogues. lumiprobe.comwikipedia.orgthermofisher.cnresearchgate.netthieme-connect.com Photodegradation is a likely pathway for the ultimate breakdown of the aromatic ring, but the complete mineralization to inorganic fluoride (B91410) is expected to be a slow process. The aliphatic chain offers sites for more facile degradation through oxidation.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate?

The compound is typically synthesized via acid-catalyzed esterification of 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoic acid with ethanol. Reactions are refluxed in solvents like toluene or dichloromethane using sulfuric or hydrochloric acid as catalysts . Industrial-scale methods may employ continuous flow processes for optimized yields . Key intermediates, such as the tetrafluorophenyl-substituted hexanoic acid, are prepared via Friedel-Crafts acylation or cross-coupling reactions with fluorinated aryl halides .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying functional groups (e.g., ester C=O at ~1730 cm⁻¹, ketone C=O at ~1690 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy resolves the tetrafluorophenyl group (¹⁹F NMR: δ -140 to -160 ppm for aromatic F) and ester/ketone protons (¹H NMR: δ 4.1–4.3 ppm for ethyl CH₂) . High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₄H₁₂F₄O₃: calc. 328.07 g/mol) .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

The ester is hydrophobic due to the tetrafluorophenyl group, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests under varying pH (e.g., acidic/basic hydrolysis of the ester group) and temperature (thermal decomposition above 150°C) are essential for storage and reaction planning .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence reactivity in nucleophilic acyl substitution?

The tetrafluorophenyl group deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., amines in DMF at 80°C) or Lewis acid catalysts (e.g., ZnCl₂) to promote substitution at the ester or ketone groups . Computational studies (DFT) can predict charge distribution and guide reaction design .

Q. What strategies address low yields in multi-step syntheses involving fluorinated intermediates?

Contradictions in reported yields (e.g., 65–74% in analogous esters ) often stem from solvent choice and purification methods. Recrystallization from ethanol/water mixtures improves purity, while column chromatography (silica gel, hexane/ethyl acetate gradient) separates fluorinated byproducts . Microwave-assisted synthesis may enhance efficiency in coupling steps .

Q. How is the compound utilized in medicinal chemistry, particularly for target validation?

The tetrafluorophenyl group enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted at 10–100 µM concentrations. Molecular docking studies with proteins (e.g., kinases) leverage the compound’s hydrophobic and hydrogen-bonding motifs . Radiolabeled derivatives (e.g., ¹⁸F for PET imaging) require precursor synthesis via Miyaura borylation or stannylation .

Q. What are the challenges in scaling up enantioselective syntheses of fluorinated analogs?

Asymmetric reduction of the ketone group (e.g., using NaBH₄ with chiral ligands) faces racemization risks. Continuous flow reactors with immobilized catalysts (e.g., Pd/C or Ru complexes) improve enantiomeric excess (ee >90%) and scalability .

Methodological Considerations

Q. How do solvent systems impact the regioselectivity of fluorinated aromatic substitutions?

Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at para positions of the tetrafluorophenyl ring, while nonpolar solvents (e.g., toluene) promote ortho/para mixtures. Kinetic vs. thermodynamic control is assessed via time-resolved ¹⁹F NMR .

Q. What computational tools are recommended for predicting reaction pathways?

Gaussian or ORCA software packages model transition states and intermediates. Fukui indices identify nucleophilic/electrophilic sites on the fluorinated aromatic ring, aiding in reaction optimization .

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Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate
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Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.